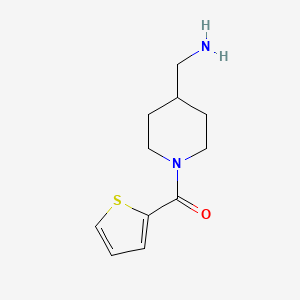

![molecular formula C12H18N2OS B1462219 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 1018555-57-1](/img/structure/B1462219.png)

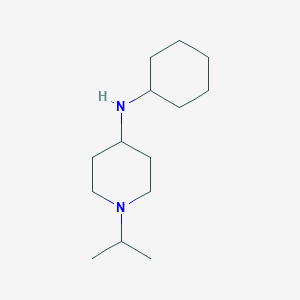

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Overview

Description

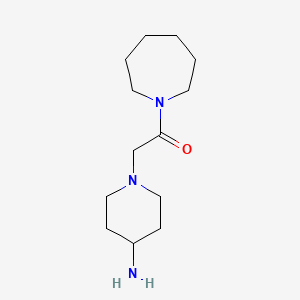

“1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one” is a chemical compound with the molecular formula C12H19ClN2OS and a molecular weight of 274.81 . Its IUPAC name is (1-acetyl-4-piperidinyl)methanamine .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a thiophen-2-yl group and an ethan-1-one group .Scientific Research Applications

Thiophene Analogues and Carcinogenicity

Research on thiophene analogues of known carcinogens has provided insights into potential carcinogenicity and the effects of structural analogues on biological activity. For example, studies on thiophene derivatives of benzidine and 4-aminobiphenyl synthesized and evaluated for carcinogenic potential suggest that these compounds show activity profiles consistent with known chemistry, indicating potential carcinogenicity. However, their chemical and biological behavior casts doubt on their ability to cause tumors in vivo (Ashby et al., 1978).

Dopamine D2 Receptor Ligands

Studies on dopamine D2 receptor ligands have identified specific pharmacophores critical for high affinity to D2 receptors. This research is particularly relevant in the context of neuropsychiatric disorder treatments, such as schizophrenia and depression. The typical pharmacophore includes an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment, suggesting that compounds similar to 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one could have applications in this area (Jůza et al., 2022).

Antineoplastic Agents

The discovery and investigation of novel piperidine derivatives for their antineoplastic (anticancer) potential highlight the importance of structural features in drug efficacy. Certain piperidine derivatives demonstrate excellent cytotoxic properties and potential as modulators of multi-drug resistance, suggesting that similar compounds could also exhibit such properties (Hossain et al., 2020).

Piperazine Derivatives and Therapeutic Use

A review of patents on piperazine derivatives reveals their wide-ranging therapeutic uses, including as antipsychotic, antihistamine, and anticancer agents. This underscores the versatility of piperazine-based molecules in drug development and suggests potential research avenues for compounds with a piperidine structure (Rathi et al., 2016).

Synthesis of Thiophenes

The synthesis of thiophene derivatives, known for their antimicrobial, anticancer, and anti-inflammatory activities, is an area of significant interest. This research can provide a foundation for exploring the synthetic pathways and applications of thiophene-containing compounds, including those similar to the compound (Xuan, 2020).

Safety and Hazards

Properties

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c13-9-10-3-5-14(6-4-10)12(15)8-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPYPFNICUTVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

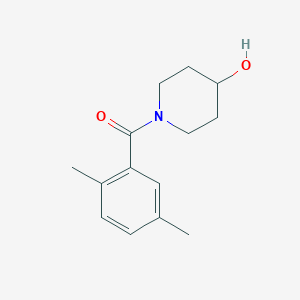

![[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1462143.png)

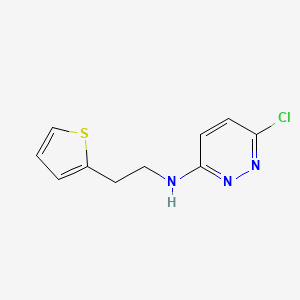

![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)